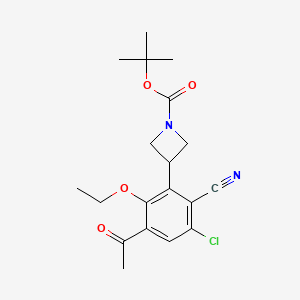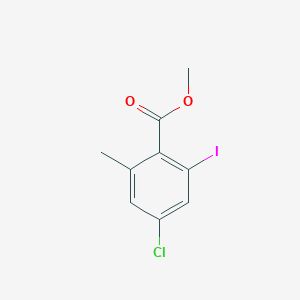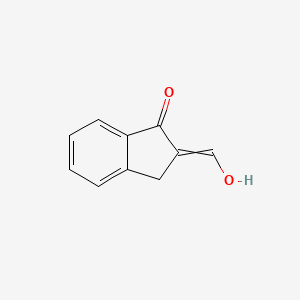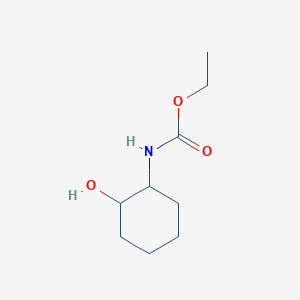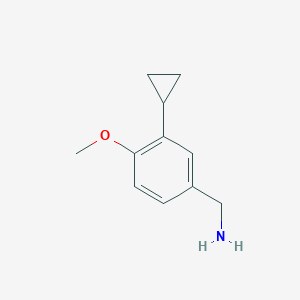
(3-Cyclopropyl-4-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-Cyclopropyl-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropyl group attached to a methoxyphenyl ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-methoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropyl-4-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-cyclopropyl-4-methoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: (3-Cyclopropyl-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxybenzaldehyde, while reduction can produce various amine derivatives.
科学的研究の応用
(3-Cyclopropyl-4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (3-Cyclopropyl-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific context of its application.
類似化合物との比較
- 1-(3-Cyclopropyl-4-methylphenyl)methanamine
- 1-(3-Cyclopropyl-4-fluorophenyl)methanamine
- 1-(3-Cyclopropyl-4-chlorophenyl)methanamine
Comparison: (3-Cyclopropyl-4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, fluoro, chloro), the methoxy group may enhance its solubility and alter its interaction with molecular targets, potentially leading to distinct properties and applications.
特性
CAS番号 |
1112851-35-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
(3-cyclopropyl-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 |
InChIキー |
UWIKASUAPYGFDW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN)C2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

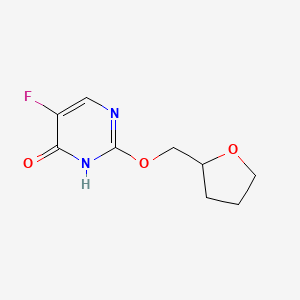
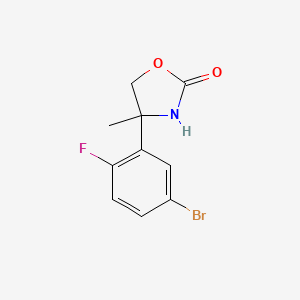
![1-[(3-Chlorophenyl)phenylmethyl]piperazine](/img/structure/B8694687.png)
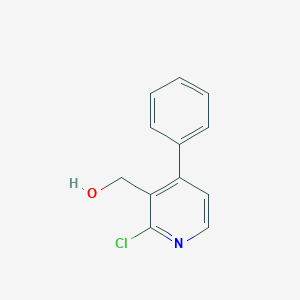
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
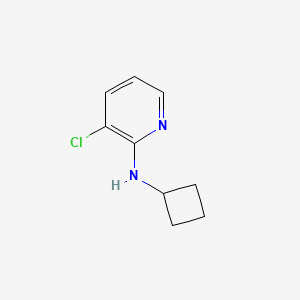
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
